N-(4-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine
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Overview
Description
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the condensation of 4-ethoxybenzylamine with 1-methyl-1H-benzimidazole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
4-ethoxybenzylamine+1-methyl-1H-benzimidazole-2-carbaldehyde→N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-one, while reduction could produce N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine derivatives.
Scientific Research Applications
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
- N-[(4-Chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
- N-[(4-Fluorophenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
Uniqueness
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C17H19N3O |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H19N3O/c1-3-21-14-10-8-13(9-11-14)12-18-17-19-15-6-4-5-7-16(15)20(17)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
GSYTVWCNCCVVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2C |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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